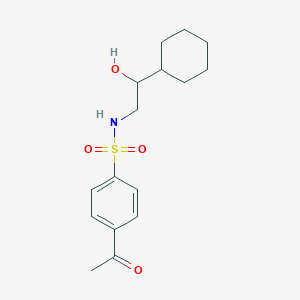
4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide” is a type of sulfonamide, which is an organic sulfur compound. Sulfonamides are a significant class of compounds in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a sulfonyl group (O=S=O) connected to an amine group (−NH2), an acetyl group (CH3CO), and a cyclohexyl group (C6H11). The exact structure would depend on the specific locations of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically crystalline due to the rigidity of the functional group .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Sulfonamides, including derivatives like our compound of interest, have been extensively studied for their antimicrobial properties. They can act against both bacterial and fungal species by inhibiting the synthesis of folic acid, an essential component for microbial growth .
Anticancer Activity
The structural analogs of sulfonamides have shown potential in anticancer activity. They can interfere with the growth and proliferation of cancer cells, such as human breast adenocarcinoma cell lines, by inducing apoptosis or inhibiting angiogenesis .
Anti-inflammatory Drugs
Due to their ability to reduce inflammation, sulfonamide derivatives are used in the development of anti-inflammatory drugs. They can modulate the inflammatory response in the body, making them useful for treating conditions like arthritis .
Diuretics
Some sulfonamides function as diuretics by inhibiting the reabsorption of sodium and chloride ions in the kidneys. This leads to increased urine production, which is beneficial in conditions like hypertension and edema .
Anticonvulsant Medications
Certain cyclic sulfonamides, known as sultams, have anticonvulsant properties. They are used in medications to manage seizures by stabilizing nerve cell membranes and preventing abnormal electrical activity in the brain .
Hypoglycemic Agents
Sulfonamide derivatives can act as hypoglycemic agents by stimulating the release of insulin from the pancreas or by increasing the sensitivity of body tissues to insulin. This makes them valuable in the treatment of diabetes .
HIV/AIDS Treatment
Some sulfonamide compounds have been explored for their potential use in treating HIV/AIDS. They can inhibit the replication of the HIV virus, thus slowing down the progression of the disease .
Design of Organic Electronics
Sulfonamides, due to their stable and rigid structure, are also being researched for their application in organic electronics. They can be used in the synthesis of deep-blue emitters, which are essential components in organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
Propiedades
IUPAC Name |
4-acetyl-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(18)13-7-9-15(10-8-13)22(20,21)17-11-16(19)14-5-3-2-4-6-14/h7-10,14,16-17,19H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPVLJJMXIKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)
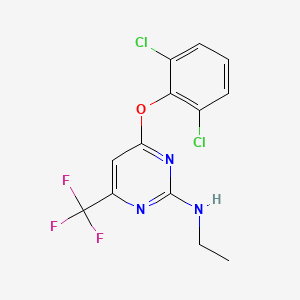

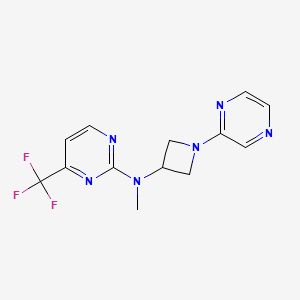

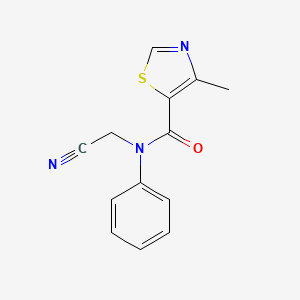
![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)
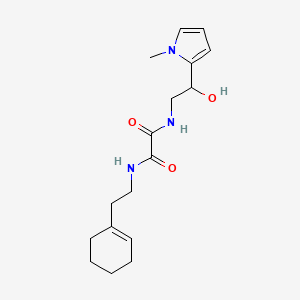
![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)


![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)
![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)